molecular formula C26H28FN5O2S B2686568 N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114877-12-1

N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2686568
CAS No.: 1114877-12-1
M. Wt: 493.6
InChI Key:
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Description

The compound “N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . These are organic compounds containing a 1,2,4-triazole substituted by a phenyl group .

Scientific Research Applications

Chemical Synthesis and Reactivity

The synthesis of related triazoloquinazoline derivatives often involves cascade cyclization reactions. For instance, a study by Lipson et al. (2006) demonstrated the three-component condensation of 3,4,5-triamino-1,2,4-triazole with aromatic aldehydes and cyclohexanone, leading to partially hydrogenated triazoloquinazolines. This process highlights the potential of using similar synthetic pathways for creating derivatives of the compound , suggesting its versatility in chemical synthesis (Lipson et al., 2006).

Biological Activities

Quinoline derivatives, including those structurally related to the compound of interest, have been explored for their antimicrobial and anticancer activities. Özyanik et al. (2012) synthesized quinoline derivatives containing an azole nucleus and evaluated their antimicrobial activity, demonstrating the potential of such compounds to combat various microorganisms. This suggests that N-cyclohexyl-1-((2-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide could also possess antimicrobial properties, warranting further investigation into its biological activities (Özyanik et al., 2012).

Potential Applications in Medicinal Chemistry

The synthesis and evaluation of related compounds for biological activities indicate the relevance of such chemical structures in medicinal chemistry. For example, the preparation of dihydro-1,2,3-triazolo[1,5-a]pyrimidine derivatives and their structural analysis suggest a methodological approach to designing compounds with potential therapeutic applications, including the subject compound (Gladkov et al., 2018).

Properties

IUPAC Name

N-cyclohexyl-1-[(2-fluorophenyl)methylsulfanyl]-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28FN5O2S/c1-2-14-31-24(34)20-13-12-17(23(33)28-19-9-4-3-5-10-19)15-22(20)32-25(31)29-30-26(32)35-16-18-8-6-7-11-21(18)27/h6-8,11-13,15,19H,2-5,9-10,14,16H2,1H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKYKPVJWBUGKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN=C4SCC5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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